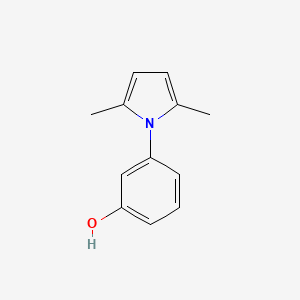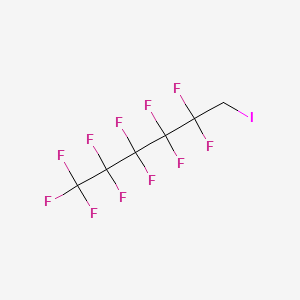
1-Iodo-1H,1H-perfluorohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-1H,1H-perfluorohexane, also known as 1-iodoperfluorohexane or I-PFH, is a synthetic compound that has been used for various scientific research applications. It is a member of the perfluorinated alkane family, which are compounds containing carbon-fluorine bonds that are highly stable and resistant to chemical and thermal degradation. I-PFH has been used in a variety of research studies due to its unique properties, such as its low vapor pressure and low solubility in water. In
Scientific Research Applications
Non-Covalent Interactions
- Halogen and Hydrogen Bonding : 1-Iodo-1H,1H-perfluorohexane forms complexes with various hydrogen-bond acceptors, providing insights into the interplay between halogen bonding, hydrogen bonding, and the electrostatics of non-covalent interactions (Cabot & Hunter, 2009).
Material Science Applications
- Functionalization of Graphite Nanosheets and Carbon Nanotubes : A method for functionalizing graphene and single-walled carbon nanotubes (SWNTs) with perfluorinated alkyl groups using this compound has been reported. This enhances their dispersability in certain solvents, offering potential applications in material science (Hamilton et al., 2010).
Chemical Reactions and Interactions
- Halogen Bonding in Iodo-Perfluoroalkane/Pyridine Mixtures : Studies using coherent anti-Stokes Raman scattering spectroscopy have shown that 1-iodo-perfluorohexane exhibits halogen bonding interactions with pyridine, influencing the vibrational modes of pyridine (Fan et al., 2009).
- Synthesis of Novel Perfluoroalkyl Compounds : Research into the synthesis of novel perfluoroalkyl-diphenylphosphine compounds involving 1-iodo-perfluorohexane has expanded understanding of reaction mechanisms in different solvents (Vaillard et al., 2004).
Environmental and Industrial Applications
- Extraction Performance Optimization : Studies on the use of fluorinated hexanes, including 1H-perfluorohexane, as diluents for enhancing the extraction performance of certain compounds, have implications for industrial and environmental applications (Wu et al., 2018).
Advanced Material Synthesis
- Synthesis of Fluorinated Ionic Liquids : Research has shown that microwave synthesis can be used to create novel fluorinated ionic liquid surfactants from this compound, indicating potential applications in advanced material science (Breen et al., 2016).
Safety and Hazards
1-Iodo-1H,1H-perfluorohexane should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
This compound is a member of the perfluoroalkyl iodides, a group of chemicals known for their unique properties such as high density, low viscosity, and thermal stability .
Mode of Action
Perfluoroalkyl iodides, in general, are known for their reactivity and are often used in the synthesis of other compounds .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature and has a boiling point of 133°c . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Iodo-1H,1H-perfluorohexane. For instance, the compound should be stored at 4°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
1-Iodo-1H,1H-perfluorohexane plays a significant role in biochemical reactions due to its unique structure and properties. It interacts with various enzymes, proteins, and other biomolecules. The compound’s fluorinated chain and iodine atom allow it to form complexes with hydrogen-bond acceptors . These interactions can influence the activity of enzymes and proteins, potentially leading to enzyme inhibition or activation. The specific nature of these interactions depends on the biochemical context and the specific biomolecules involved.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s fluorinated structure allows it to interact with cell membranes and other cellular components, potentially disrupting normal cellular functions . These effects can vary depending on the concentration of the compound and the type of cells being studied.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is typically stored at refrigerated temperatures to maintain its stability . Over time, the compound may degrade, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects . These effects can include disruptions in cellular metabolism, changes in gene expression, and potential damage to tissues and organs. It is important to carefully control the dosage when using this compound in animal studies to avoid harmful effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells and tissues. The specific metabolic pathways affected by this compound depend on the experimental context and the type of cells or tissues being studied.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s activity and function, as well as its overall distribution within the organism.
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall effects on cellular function.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F11I/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPYUCSZZRWYML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F11I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382053 |
Source


|
| Record name | 1-Iodo-1H,1H-perfluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335-50-2 |
Source


|
| Record name | 1-Iodo-1H,1H-perfluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
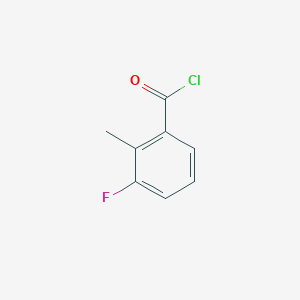
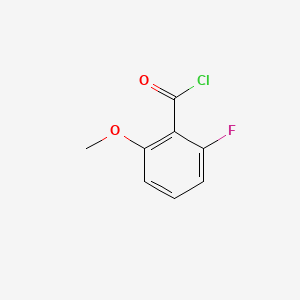
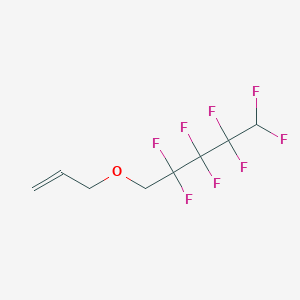
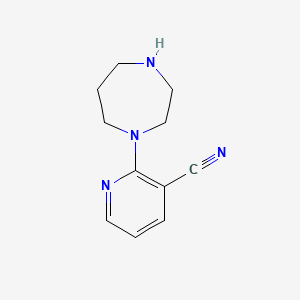
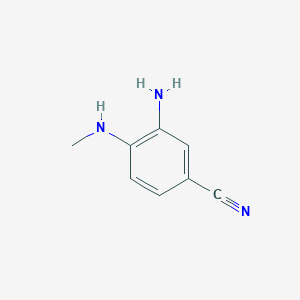
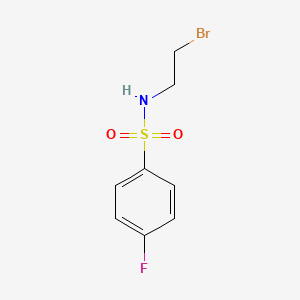
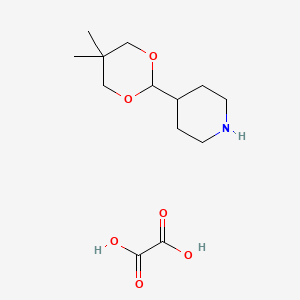
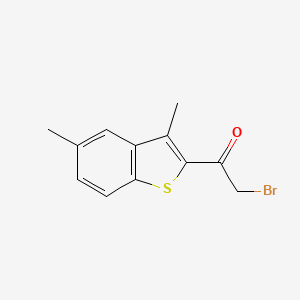
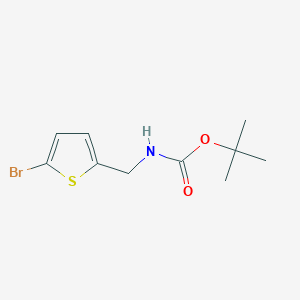

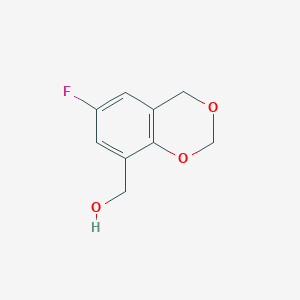
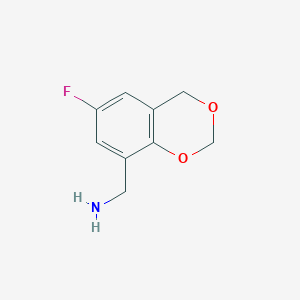
![[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol](/img/structure/B1333684.png)
